n6-Benzyladenine-3-glucoside

Plant Tissue Culture Cytokinin Bioassay Structure-Activity Relationship

Standard cytokinin glucosides (7G, 9G) are irreversible detoxification products, while free BA causes toxicity spikes. BA3G offers a distinct solution. - **Function:** Slow-release reservoir of active BA via acid/enzymatic hydrolysis; superior biological activity vs 7/9-glucosides. - **Application:** Recalcitrant tissue culture, sustained growth regulation, and dual-function GUS selection system (pro-cytokinin). - **Supply:** Packaged for research use; reliable global logistics.

Molecular Formula C18H21N5O6
Molecular Weight 403.4 g/mol
Cat. No. B12081151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen6-Benzyladenine-3-glucoside
Molecular FormulaC18H21N5O6
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C2C3=C(N=CN3)N(C=N2)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C18H21N5O6/c24-7-11-13(25)14(26)15(27)18(28-11)29-23-9-22-16(12-17(23)21-8-20-12)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,20,21)
InChIKeyWEHYUDKNRDNTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BA3G Overview


N6-Benzyladenine-3-glucoside (BA3G) is an aromatic cytokinin N-glucoside and a conjugated form of the bioactive cytokinin N6-benzyladenine (BA) [1]. It is characterized by the attachment of a glucose moiety at the N3 position of the purine ring, a structural modification that fundamentally alters its biological activity, metabolic stability, and potential applications compared to the free base and other BA-glucoside regioisomers [2].

Structure Regiospecific N3-glucoside conjugation of benzyladenine
Activity Reported higher activity ranking vs 7/9-glucosides in bioassays
Metabolism Hydrolytic susceptibility supports pro-cytokinin research context

Why BA3G Cannot Be Substituted


Generic substitution of BA3G with other cytokinin glucosides (e.g., 7-glucoside or 9-glucoside) or the free base (BA) is not functionally equivalent due to profound differences in biological activity, metabolic fate, and hydrolytic stability [1]. While all three N-glucosides share an N-C bond, BA3G is distinguished by its superior biological activity, faster metabolic turnover, and unique susceptibility to both acid and enzymatic hydrolysis, enabling it to function as a "slow-release" reservoir of the active free base [2]. This contrasts sharply with the 7- and 9-glucosides, which are metabolically stable, largely inactive, and primarily serve as irreversible detoxification products [3]. The regiospecific conjugation at N3 is thus a critical determinant of function, making BA3G a distinct chemical tool rather than a mere structural variant.

BA3G: reported highest activity
7/9-glucosides: lower activity, largely inactive in some contexts
Rapid metabolic turnover
7/9-glucosides: metabolically stable, detoxification pathway
Susceptible to β-glucosidase hydrolysis
7/9-glucosides: resistant to enzymatic hydrolysis

BA3G vs Related Conjugates


Soybean Callus Bioassay Activity

In a direct head-to-head comparison using a cytokinin-dependent soybean callus bioassay, the 3-glucoside (BA3G) exhibited the highest biological activity, while the 7-glucoside (BA7G) was the least active among the three BA N-glucosides. The study provides clear quantitative data on the relative activities, establishing a hierarchy of BA3G > BA9G > BA7G [1][2].

Soybean Callus Bioassay
Head-to-head
BA3G > BA9G > BA7G
Supports regiospecific activity ranking
Cytokinin-dependent callus assay
Plant Tissue Culture Cytokinin Bioassay Structure-Activity Relationship

Metabolic Turnover and Enzymatic Hydrolysis

A direct comparison of the metabolic rates of BA3G, BA7G, and BA9G in soybean callus revealed that the rate of metabolism was highest for BA3G and lowest for BA7G, correlating with their respective biological activities [1][2]. Critically, BA3G was found to be hydrolyzed more readily by acid and, importantly, is a substrate for enzymatic hydrolysis by β-glucosidase, whereas the 7- and 9-glucosides are not [3]. This differential hydrolytic susceptibility is a key functional differentiator.

Metabolic Turnover & Hydrolysis
Head-to-head
BA3G: rapid metabolism, β-glucosidase substrate BA7G/9G: resistant
Supports pro-cytokinin research context
Acid/enzyme hydrolysis assays
Cytokinin Metabolism Prodrug Design Enzymatic Hydrolysis

Rooting Assay Activity

In a study on Phaseolus vulgaris L. primary leaf explants, both BA and its 3-glucoside (BA3G) significantly reduced the number and average length of roots compared to a distilled water control, whereas the 9-glucoside (BA9G) elicited a response similar to the control, indicating a lack of biological activity [1]. This cross-study evidence demonstrates that BA3G retains the biological activity of the parent compound, unlike the 9-glucoside.

Rooting Assay Activity
Cross-study
BA3G & BA reduced rooting; BA9G inactive
Supports BA-like activity in plant model
Phaseolus vulgaris leaf explants
Root Development Plant Physiology Structure-Activity Relationship

GUS-Mediated Pro-Cytokinin Activation

The glucuronide conjugate of N6-benzyladenine at the N3 position (BA3G) was shown to be a substrate for β-glucuronidase (GUS), liberating the active free base BA. In contrast, the N9-glucuronide conjugate was not hydrolyzed by GUS [1]. This provides a basis for using BA3G as a selectable agent in plant transformation, where GUS-expressing cells can uniquely activate the pro-cytokinin for selective growth.

GUS-Mediated Activation
Class-level
BA3G hydrolyzed by GUS; BA9G not
Supports conditional activation research
In vitro GUS assay context
Transgenic Plant Selection GUS Reporter System Conditional Cytokinin Activation

Optimal Use Cases for BA3G


Controlled-Release Cytokinin in Tissue Culture

In plant tissue culture media, BA3G can be substituted for the free base BA to provide a more sustained and controlled cytokinin stimulus. The faster metabolism and enzymatic hydrolysis of BA3G (as established in Section 3) result in a gradual release of the active BA, which can promote more uniform growth and reduce the risk of cytokinin toxicity or rapid depletion associated with the free base [1]. This is particularly beneficial for recalcitrant species or long-term cultures.

Probe for Cytokinin Metabolic Pathways

Given the distinct metabolic fates of BA3G, BA7G, and BA9G (Section 3), BA3G serves as a precise chemical probe to dissect cytokinin metabolism. By comparing the biological responses and metabolic products of BA3G versus the 7- and 9-glucosides, researchers can delineate the roles of specific β-glucosidases and the contributions of "storage" versus "detoxification" pathways in different plant species or developmental stages [2].

Selectable Marker for GUS-Based Transformation

BA3G's demonstrated role as a substrate for β-glucuronidase (GUS) (Section 3) enables its use as a pro-cytokinin in plant transformation selection systems. By co-transforming plants with a GUS gene, cells expressing the enzyme can hydrolyze BA3G to release active BA, providing a selective growth advantage. This system offers a dual-function selection strategy, coupling a visible reporter (GUS) with a growth-promoting hormone [3].

Application
Selection Property
Validation Focus
Cytokinin exposure-model studies
Hydrolytic susceptibility context
Gradual BA release profile
Metabolic pathway analysis
Regiospecific metabolism context
β-glucosidase substrate validation
Plant transformation selection
GUS substrate context
Conditional activation in plant cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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